molecular formula C9H8ClN B1586319 3-(4-Chlorophenyl)propanenitrile CAS No. 32327-71-2

3-(4-Chlorophenyl)propanenitrile

Cat. No. B1586319
CAS RN: 32327-71-2
M. Wt: 165.62 g/mol
InChI Key: PVNUPDOGDDNZBB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8ClN . It has a molecular weight of 165.62 .


Synthesis Analysis

While specific synthesis methods for 3-(4-Chlorophenyl)propanenitrile were not found, a related compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, was synthesized starting from 4-chlorobenzoic acid . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)propanenitrile contains 19 bonds in total, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)propanenitrile has a melting point of 25-27°C and a boiling point of 120°C . Its density is 1.15 g/cm³ . It should be stored in a sealed container in a dry room at room temperature .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

3-(4-Chlorophenyl)propanenitrile has been a subject of research for its molecular structure and spectroscopic properties. Studies have focused on its vibrational study, both experimentally and theoretically, to understand its stability and molecular behavior. The use of Density Functional Theory (DFT) analysis has been prominent in these studies, offering insights into its geometrical parameters, vibrational modes, and electronic structure (Sivakumar et al., 2021).

Antimicrobial Activity

This compound has been analyzed for its potential antimicrobial activity. It has demonstrated antibacterial and antifungal effects, making it a candidate for further research in the field of antimicrobials. Molecular docking simulations have been conducted to understand its interaction with bacterial and fungal cells (Sivakumar et al., 2021).

Quantum Chemical Calculations and Biological Activity

Quantum chemical methods and vibrational spectral techniques have been employed to characterize 3-(4-Chlorophenyl)propanenitrile and its derivatives. These studies provide valuable information on its biological functions, including antimicrobial properties. Molecular docking plays a crucial role in identifying its interactions with proteins and understanding its biological activity (Viji et al., 2020).

Optical Nonlinearity and Optical Limiting Studies

The nonlinear optical properties of derivatives of 3-(4-Chlorophenyl)propanenitrile have been investigated for potential applications in optical devices like limiters and switches. These studies involve analyzing the compound's ability to absorb and emit light, which is essential for developing new optical materials (Naseema et al., 2012).

Photolytic Reactivity Studies

Research has also focused on the generation and reactivity of cations derived from 3-(4-Chlorophenyl)propanenitrile through photolysis. These studies help understand the compound's behavior under light exposure and its potential applications in photochemical processes (Guizzardi et al., 2001).

Conformational Analysis

Conformational analysis of organosilicon compounds, including 3-(4-Chlorophenyl)propanenitrile, has been conducted to understand their structural dynamics. This research provides insights into how the compound's structure changes in different environments, which is crucial for its application in various fields (Jenneskens et al., 2010).

Safety And Hazards

3-(4-Chlorophenyl)propanenitrile is classified as an irritant and harmful substance . It has hazard statements H319, H315, and H335, indicating that it causes serious eye irritation, skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-(4-Chlorophenyl)propanenitrile were not found, a related compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, showed certain anti-tobacco mosaic virus activity . This suggests potential future directions in exploring the antiviral properties of similar compounds.

properties

IUPAC Name

3-(4-chlorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNUPDOGDDNZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374050
Record name 3-(4-chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)propanenitrile

CAS RN

32327-71-2
Record name 3-(4-chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)propionitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
V Chhiba, ML Bode, K Mathiba, W Kwezi… - Journal of molecular …, 2012 - Elsevier
A range of β-aminonitriles (3-amino-3-phenylpropanenitrile and derivatives) were synthesised by reaction of various benzonitriles with acetonitrile and subsequent reduction of the …
Number of citations: 35 www.sciencedirect.com
A Kamal, GBR Khanna, R Ramu - Tetrahedron: Asymmetry, 2002 - Elsevier
A facile preparation of (±)-3-hydroxy-3-phenylpropanenitrile has been carried out by ring-opening of styrene oxide with NaCN in aqueous ethanol. Subsequent kinetic resolution of this …
Number of citations: 135 www.sciencedirect.com
MX Wang, SJ Lin, CS Liu, QY Zheng… - The Journal of Organic …, 2003 - ACS Publications
Catalyzed by a nitrile hydratase/amidase-containing microbial Rhodococcus sp. AJ270 whole-cell catalyst, a number of racemic trans-2,3-epoxy-3-arylpropanenitriles 1 underwent rapid …
Number of citations: 51 pubs.acs.org
LB Schenkel, PR Olivieri, AA Boezio… - Journal of medicinal …, 2016 - ACS Publications
There has been significant interest in developing a transient receptor potential A1 (TRPA1) antagonist for the treatment of pain due to a wealth of data implicating its role in pain …
Number of citations: 53 pubs.acs.org
BE Saatluo, MM Baradarani… - Journal of Heterocyclic …, 2018 - Wiley Online Library
The tricyclic isatin, 5,6‐dihydro‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione (1), reacts with a combination of an aryl cyanomethyl ketone 8 and a 5‐amino‐1‐arylpyrazole 7 to generate …
Number of citations: 9 onlinelibrary.wiley.com
S Kubosaki, H Takeuchi, Y Iwata… - The Journal of …, 2020 - ACS Publications
Photoinduced decarboxylative radical reactions of benzoic acids with electron-deficient alkenes, diborane, and acetonitrile under organic photoredox catalysis conditions and mild …
Number of citations: 39 pubs.acs.org
K Mathiba - 2012 - core.ac.uk
Nitrile biocatalysts are of use in the chemical and pharmaceutical industries for the synthesis of carboxyamides and carboxylic acids. In particular, the application of biocatalysts in the …
Number of citations: 3 core.ac.uk
SH Zhao, QJ Zhang, XE Duan… - Synthetic Communications, 2011 - Taylor & Francis
Novel Poly(ethyleneglycol)-400 ionic liquid containing imidazolium cations have been synthesized by the atom-efficient reaction of 1,2-dimethylimidazole with p-toluenesulfonate; the p-…
Number of citations: 14 www.tandfonline.com
P Sun, B Shi - Journal of Chemical Research, Synopses, 1999 - pubs.rsc.org
In the presence of chlorotrimethylsilane, the tin mediated addition of bromoacetonitrile or α-bromacetophenone to aldehydes in THF gives β-hydroxynitriles or β-hydroxyketones in …
Number of citations: 2 pubs.rsc.org
A Singh, M Findlater - Organometallics, 2022 - ACS Publications
Herein, we report an operationally convenient, cobalt-catalyzed alkylation of aryl nitriles employing primary and secondary alcohols (>30 examples, up to 86% yield). The use of readily …
Number of citations: 7 pubs.acs.org

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